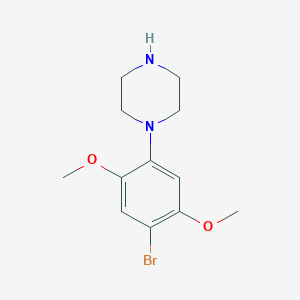

1-(2,5-Dimethoxy-4-bromophenyl)piperazine

Description

1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a compound belonging to the phenylpiperazine class. It is known for its interaction with serotonin receptors and has been studied for its potential psychoactive effects. This compound is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring .

Properties

CAS No. |

100939-87-5 |

|---|---|

Molecular Formula |

C12H17BrN2O2 |

Molecular Weight |

301.18 g/mol |

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)piperazine |

InChI |

InChI=1S/C12H17BrN2O2/c1-16-11-8-10(12(17-2)7-9(11)13)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 |

InChI Key |

JLAQUWGWRNMYGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N2CCNCC2)OC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine typically involves the reaction of 2,5-dimethoxyaniline with bromine to introduce the bromine atom at the 4-position. This is followed by the formation of the piperazine ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-bromophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring, which is a common scaffold in many biologically active molecules. The presence of the 2,5-dimethoxy-4-bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. For instance, compounds similar to 1-(2,5-dimethoxy-4-bromophenyl)piperazine have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

- CNS Disorders

- Antioxidant Properties

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin receptors | |

| Neuroprotective | Protects against oxidative stress | |

| Antioxidant | Reduces reactive oxygen species production |

Notable Studies

- Antidepressant Efficacy : A study demonstrated that a related piperazine derivative significantly improved depressive behaviors in animal models by enhancing serotonergic activity .

- Neuroprotection : Another research effort focused on the antioxidant properties of piperazine compounds, showing that they could effectively protect SH-SY5Y neuronal cells from hydrogen peroxide-induced damage .

- Clinical Implications : Clinical trials evaluating similar compounds for their antidepressant effects have shown promise, suggesting a potential pathway for developing new therapeutic agents based on the piperazine structure .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-bromophenyl)piperazine can be compared with other similar compounds such as:

1-(4-Bromophenyl)piperazine: Lacks the methoxy groups, resulting in different pharmacological properties.

1-(3-Chloro-4-fluorophenyl)piperazine: Contains different halogen substitutions, leading to variations in receptor binding affinity and activity.

1-(4-Methoxyphenyl)piperazine: The absence of the bromine atom and presence of a single methoxy group alters its interaction with serotonin receptors.

These comparisons highlight the unique structural features of this compound and their impact on its chemical and pharmacological properties.

Biological Activity

1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Neuropharmacological Effects

Research indicates that compounds with a piperazine moiety exhibit significant interactions with neurotransmitter systems. Specifically, piperazines have been shown to act as serotonin and dopamine receptor modulators.

- Monoamine Oxidase Inhibition : A related study on piperazine derivatives found that certain compounds exhibited potent inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. For instance, derivatives similar to this compound showed reversible and competitive inhibition of MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

2. Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties.

- In Vitro Studies : A study investigated the antibacterial activity of various piperazine compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperazine structure significantly affected antimicrobial potency. For instance, compounds with halogen substitutions demonstrated enhanced activity against resistant strains .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Related Piperazine Derivative | E. coli | 15 |

3. Cytotoxicity and Safety Profile

The cytotoxic effects of piperazine derivatives are critical for assessing their therapeutic potential.

- Cell Viability Assays : In vitro assays using L929 fibroblast cells revealed that while some derivatives caused significant cytotoxicity at higher concentrations, others like this compound exhibited lower toxicity profiles, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the piperazine ring can significantly influence biological activity:

- Bromo and Methoxy Substituents : The introduction of bromo and methoxy groups at specific positions on the phenyl ring enhances the binding affinity to target receptors and improves inhibitory activity against MAO enzymes. This suggests that fine-tuning substituents can optimize therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies have documented the effects of similar compounds:

- Case Study on MAO Inhibition : A study demonstrated that a compound structurally similar to this compound had an IC50 value of 0.013 µM against MAO-B, indicating strong inhibitory potential .

- Antimicrobial Efficacy : Another study reported that a related piperazine derivative showed significant antibacterial activity against MRSA strains with an IC50 value of 10 µM, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2,5-Dimethoxy-4-bromophenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : Optimized synthesis involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized via alkylation using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Reaction duration (6–7 hours) and temperature (room temperature) are critical for minimizing side products. Beta-cyclodextrin incorporation during synthesis may reduce toxicity but requires balancing with reduced bioactivity .

- Key Parameters : Solvent choice (polar aprotic solvents like DMF), stoichiometric ratios, and purification methods (e.g., silica gel chromatography) directly impact purity.

Q. How can structural characterization techniques confirm the molecular configuration of this compound?

- Techniques :

- NMR/IR Spectroscopy : Confirms functional groups (e.g., methoxy, bromophenyl) and piperazine ring integrity .

- X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) using radiation sources like Mo Kα (λ = 0.71073 Å) and refinement software (e.g., SHELX) .

- Elemental Analysis : Validates stoichiometry (C, H, N content) .

Q. What pharmacological activities have been reported for this compound, and what experimental models are used?

- Observed Activities : Local anesthetic activity (via infiltration anesthesia models) , antiplatelet effects (validated through platelet aggregation assays) , and potential antimicrobial properties (based on structural analogs) .

- Models :

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines).

- In vivo toxicity studies (rodent models) to assess LD₅₀ and therapeutic indices .

Advanced Research Questions

Q. How do structural modifications (e.g., beta-cyclodextrin inclusion) affect toxicity and bioactivity?

- Trade-offs : Beta-cyclodextrin reduces systemic toxicity by enhancing solubility but may lower bioactivity due to steric hindrance or reduced membrane permeability. For example, modified derivatives showed 30–40% reduced activity in antiplatelet assays compared to unmodified analogs .

- Experimental Design : Comparative studies using modified vs. parent compounds in parallel in vitro/in vivo assays. Toxicity metrics include hemolysis rates and organ histopathology .

Q. What computational approaches predict reactivity and degradation pathways of the piperazine ring?

- Methods :

- Density Functional Theory (DFT) : Models bond dissociation energies and reactive oxygen species (ROS) interactions (e.g., ¹O₂ attack on the piperazine C-C bond) .

- Molecular Docking : Screens interactions with biological targets (e.g., serotonin receptors) to rationalize agonist/antagonist behavior .

Q. How do crystallographic studies inform the design of piperazine derivatives with enhanced stability?

- Insights : Crystal packing analysis reveals intermolecular forces (e.g., hydrogen bonds between piperazine N-H and methoxy groups) that stabilize the lattice. For example, Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···H interactions) .

- Design Strategies : Introduce substituents (e.g., halogen atoms) to strengthen π-π interactions or reduce steric clashes .

Q. What analytical challenges exist in quantifying this compound in biological matrices, and how are they addressed?

- Challenges : Low concentrations in complex matrices (e.g., blood, tissue), interference from metabolites, and compound stability during extraction.

- Solutions :

- LC-MS/MS : Uses isotopic labeling (e.g., deuterated internal standards) for high sensitivity .

- Sample Preparation : Solid-phase extraction (SPE) with pH-adjusted eluents to isolate the piperazine core .

Data Contradiction Analysis

- Toxicity vs. Activity : Beta-cyclodextrin-modified derivatives exhibit lower toxicity but conflicting reports on bioactivity reduction. Resolve via dose-response studies to identify optimal modification levels .

- ROS-Mediated Degradation : Computational models (DFT) predict piperazine ring cleavage, but experimental validation in aqueous environments is needed to confirm degradation kinetics .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations for yield maximization .

- In Silico Screening**: Combine docking (AutoDock Vina) and MD simulations to prioritize derivatives for synthesis .

- Stability Testing : Accelerated stability studies (40°C/75% RH) to assess shelf-life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.